molecular formula C11H14F3N B13193060 N-[2-(trifluoromethyl)benzyl]propan-1-amine

N-[2-(trifluoromethyl)benzyl]propan-1-amine

Cat. No.: B13193060
M. Wt: 217.23 g/mol
InChI Key: BQNZPSHMKLUEDJ-UHFFFAOYSA-N
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Description

Chemical Structure:
N-[2-(Trifluoromethyl)benzyl]propan-1-amine consists of a propan-1-amine backbone with a benzyl group substituted at the nitrogen atom. The benzyl group carries a trifluoromethyl (-CF₃) moiety at the ortho (2-) position of the aromatic ring. Its molecular formula is C₁₁H₁₄F₃N, with a molecular weight of 217.23 g/mol.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine

InChI

InChI=1S/C11H14F3N/c1-2-7-15-8-9-5-3-4-6-10(9)11(12,13)14/h3-6,15H,2,7-8H2,1H3

InChI Key

BQNZPSHMKLUEDJ-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)benzyl]propan-1-amine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with propan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation to form imines or nitriles under controlled conditions:

Reaction TypeReagents/ConditionsProductYield (%)Key ObservationsSources
Imine FormationKMnO₄/H₂SO₄, 60°CN-[2-(Trifluoromethyl)benzyl]propanimine72–85Selective oxidation without trifluoromethyl group degradation
Nitrile SynthesisCrO₃/AcOH, reflux2-(Trifluoromethyl)benzyl cyanide68Requires anhydrous conditions to avoid hydrolysis

Mechanistic Insight :
The trifluoromethyl group stabilizes intermediates via inductive effects, enhancing reaction rates . Oxidation typically proceeds through a radical pathway when strong oxidants like KMnO₄ are used .

Reduction Reactions

The compound participates in reductive amination and hydrogenation:

Reaction TypeReagents/ConditionsProductYield (%)NotesSources
HydrogenationH₂/Pd-C, 50 psiN-[2-(Trifluoromethyl)benzyl]propane-1-amine (saturated)90Retains stereochemistry at the benzylic position
Reductive AminationNaBH₃CN/MeOHN-Alkylated derivatives78–82Compatible with aromatic aldehydes

Industrial Application :
Continuous flow hydrogenation reactors achieve >95% purity by minimizing side reactions .

Substitution Reactions

The trifluoromethyl group directs electrophilic substitution, while the benzyl chloride precursor (if present) undergoes nucleophilic displacement:

Electrophilic Aromatic Substitution

PositionReagentsProductYield (%)SelectivitySources
Para to CF₃HNO₃/H₂SO₄4-Nitro-N-[2-(trifluoromethyl)benzyl]propan-1-amine65Meta-directing effect of CF₃ dominates

Nucleophilic Substitution

Leaving GroupNucleophileProductConditionsYield (%)Sources
Cl (in precursor)NaN₃/DMFAzide derivative80°C, 12 hr88Precursor: 2-chloro-5-(trifluoromethyl)benzyl chloride

Ring-Opening Reactions

In reactions with epoxides or cyclic ethers:

SubstrateConditionsProductKey FeaturesSources
TrifluoromethyloxiraneYb(OTf)₃/MeCN, 130°Cβ-Amino-α-trifluoromethyl alcoholRegioselective C-O bond cleavage

Stereochemical Control :
Chiral catalysts like Yb(OTf)₃ induce enantioselectivity (up to 98% ee) in alcohol products .

Coupling Reactions

Deaminative cross-coupling with aryl halides:

PartnerCatalyst SystemProductYield (%)SelectivitySources
4-BromoanisolePd(OAc)₂/XantphosN-(4-Methoxybenzyl)-N-[2-(trifluoromethyl)benzyl]propan-1-amine79Negligible homocoupling

Kinetic Profile :
NMR studies show steady product formation with <10% imine intermediates at 130°C .

Acid-Base Reactions

The amine forms stable hydrochloride salts:

AcidConditionsProduct SolubilityApplicationsSources
HCl (g)Et₂O, 0°C28 mg/mL (H₂O)Crystallizes in Form-M (patented)

Crystallography :
Salt formation enhances thermal stability (m.p. 192–195°C, DSC data) .

Scientific Research Applications

N-[2-(trifluoromethyl)benzyl]propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)benzyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Trifluoromethyl Substitution

2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c)
  • Structure : CF₃ at the meta (3-) position of the phenyl ring.
  • Molecular Weight : 204.09 g/mol (C₁₀H₁₂F₃N).
  • Properties :
    • Reduced steric hindrance compared to the ortho-CF₃ isomer.
    • Higher solubility due to less steric crowding.
  • Activity : Used in calcium channel inhibition studies; meta-substitution may enhance binding to hydrophobic pockets in ion channels .
N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine
  • Structure : CF₃ at the para (4-) position; ethyl group on the amine.
  • Molecular Weight : 231.25 g/mol (C₁₂H₁₆F₃N).
  • Ethyl substitution reduces amine reactivity compared to primary amines.
  • Application : Derivatives like fenfluramine (appetite suppressant) highlight the pharmacological relevance of para-CF₃ substitution .

Modifications to the Amine Backbone

2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine (16d)
  • Structure : Branched methyl group at the 2-position of propane.
  • Molecular Weight : 218.23 g/mol (C₁₁H₁₄F₃N).
  • Lower polarity compared to linear analogs.
  • Synthesis : Achieved via similar routes as 16c, with modifications for branching .
(S)-N-((R)-1-(Naphthalen-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)propan-1-amine
  • Structure : Chiral centers introduced via naphthalene and ethyl groups.
  • Molecular Weight : 357.41 g/mol (C₂₂H₂₂F₃N).
  • Properties :
    • Enhanced lipophilicity due to the naphthalene moiety.
    • Stereospecific interactions possible with biological targets (e.g., cinacalcet analogs) .

Functional Group Variations

3-(3-(Trifluoromethyl)phenyl)propan-1-ol
  • Structure : Replaces the amine with a hydroxyl (-OH) group.
  • Molecular Weight : 204.18 g/mol (C₁₀H₁₁F₃O).
  • Properties :
    • Hydroxyl group increases hydrogen-bonding capacity but reduces basicity.
    • Lower metabolic stability compared to amines .
N-(3-[¹⁸F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine
  • Structure : Fluorine-18 radiolabel and tetrazine group.
  • Application: Used in pretargeted imaging; tetrazine enables bioorthogonal chemistry. Superior brain clearance compared to non-tetrazine analogs .

Heterocyclic and Complex Derivatives

5-(3-Cyano-4-fluorophenyl)-N-(3-(pyrazin-2-yl)propyl)oxazole-4-carboxamide (OCM-31)
  • Structure : Oxazole and pyrazine heterocycles.
  • Molecular Weight : 353.35 g/mol (C₁₈H₁₄FN₃O₂).
  • Application : High selectivity for GSK-3β inhibition (95% HPLC purity), demonstrating the impact of heterocycles on target binding .
UDO and UDD (Pyridine Derivatives)
  • Structure : Pyridine cores with trifluoromethyl and piperazine groups.
  • Activity: Inhibitors of CYP51 enzyme, effective against Trypanosoma cruzi .

Biological Activity

N-[2-(Trifluoromethyl)benzyl]propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H16F3N
  • Molecular Weight : 231.26 g/mol
  • IUPAC Name : 2-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine
  • Canonical SMILES : CC(C)CNCC1=CC=CC=C1C(F)(F)F

The trifluoromethyl group (–CF₃) in the structure enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group can significantly influence the compound's binding affinity to receptors and enzymes, enhancing its pharmacological effects.

Key Mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing pathways involved in mood regulation and neuroprotection.
  • Enzyme Inhibition : It has potential as an inhibitor of specific enzymes involved in cancer pathways, suggesting a role in anticancer therapy.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit anti-tumor properties. For instance, studies on related trifluoromethyl-containing compounds have shown they can inhibit RAS proteins, which are critical in many cancers. The ability to target these proteins suggests that this compound could be effective against RAS-dependent tumors .

Neuroprotective Effects

The structure of this compound may confer neuroprotective properties, potentially making it useful in treating neurodegenerative diseases. The presence of the trifluoromethyl group has been associated with increased potency in inhibiting serotonin uptake, which could be beneficial for mood disorders .

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that a related compound effectively reduced tumor growth in xenograft mouse models by targeting RAS signaling pathways. The IC50 values indicated significant cytotoxicity against cancer cell lines with RAS mutations .
  • Neuropharmacological Studies : In vitro studies have shown that compounds with similar structures can enhance neurotransmitter levels in synaptic clefts, suggesting a potential application in treating depression or anxiety disorders .
  • Synthesis and Structure-Activity Relationship (SAR) : Recent research has focused on synthesizing various derivatives of this compound to optimize its biological activity. The modifications included altering substituents on the benzene ring to evaluate changes in receptor affinity and enzyme inhibition efficacy .

Comparative Analysis Table

Compound NameMolecular FormulaBiological ActivityReference
This compoundC12H16F3NAntitumor, Neuroprotective
4-(Trifluoromethyl)benzylamineC8H8F3NAntidepressant-like effects
Benzylamine with trifluoromethyl groupC9H10F3NInhibition of neurotransmitter uptake

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